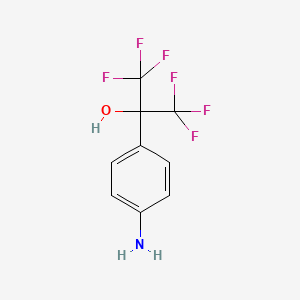

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Vue d'ensemble

Description

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a hexafluoropropanol group attached to a 4-aminophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-aminophenol with hexafluoropropanol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibit significant anticancer properties. For instance, derivatives of aminophenol have been evaluated for their antitumor activity against various cancer cell lines. A study showed that certain derivatives displayed effective growth inhibition rates against human tumor cells at concentrations as low as 15.72 μM .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes effectively. Studies have indicated that fluorinated phenolic compounds can possess enhanced antimicrobial activity. For example, derivatives similar to this compound have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Materials Science Applications

Fluorinated Polymers

Due to its hexafluoropropanol moiety, this compound can be utilized in synthesizing advanced fluorinated polymers. These materials are known for their chemical resistance and thermal stability. Research indicates that incorporating such fluorinated compounds into polymer matrices can enhance their mechanical properties and resistance to solvents .

Surface Coatings

The unique properties of fluorinated compounds make them ideal candidates for developing surface coatings that require low friction and high chemical resistance. Studies have shown that coatings derived from hexafluoropropanol compounds exhibit excellent hydrophobicity and oleophobicity .

Analytical Chemistry Applications

Chromatography and Spectroscopy

this compound can be used as a derivatizing agent in chromatography. Its ability to form stable complexes with various analytes enhances detection sensitivity in techniques such as gas chromatography and mass spectrometry .

Case Study 1: Anticancer Screening

A comprehensive study involving the National Cancer Institute's Developmental Therapeutics Program evaluated various aminophenol derivatives for anticancer activity. The results indicated that specific derivatives exhibited significant cytotoxic effects across multiple cancer cell lines .

Case Study 2: Antimicrobial Testing

A series of experiments tested the antimicrobial efficacy of fluorinated phenolic compounds against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The results confirmed that certain derivatives had lower minimum inhibitory concentration (MIC) values than traditional antibiotics .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective growth inhibition in tumor cells |

| Antimicrobial agents | Inhibitory effects on Gram-positive/negative bacteria | |

| Materials Science | Fluorinated polymers | Enhanced mechanical properties |

| Surface coatings | Excellent hydrophobicity and chemical resistance | |

| Analytical Chemistry | Derivatizing agent for chromatography | Improved sensitivity in detection methods |

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropanol group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.

2-(4-Aminophenyl)ethanol: Similar structure but lacks the hexafluoropropanol group.

4-Aminophenethyl alcohol: Contains the aminophenyl group but has a different alcohol group.

Uniqueness

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Activité Biologique

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS No. 722-92-9), commonly referred to as HFIP (hexafluoroisopropanol), is a fluorinated alcohol known for its unique biological properties and potential therapeutic applications. This compound has garnered attention in various fields of research, particularly in neurodegenerative diseases and as a solvent for peptide aggregation studies.

- Molecular Formula: C₉H₇F₆NO

- Molecular Weight: 259.15 g/mol

- Melting Point: 147–152 °C

- Appearance: Light brown crystalline powder

HFIP is recognized for its ability to induce α-helical structures in proteins and peptides, which is crucial in the context of prion diseases. The compound facilitates the conversion of the abnormal prion protein (PrP^Sc) into non-toxic forms by disrupting β-sheet structures that are characteristic of amyloid aggregates. This activity is vital for therapeutic strategies aimed at prion diseases, where the accumulation of PrP^Sc leads to neurodegeneration.

Case Studies and Research Findings

-

Prion Disease Therapy

A study explored HFIP's efficacy in treating prion diseases using recombinant PrP and scrapie-infected neuroblastoma cells (ScN2a). The findings indicated that:- HFIP reduced the protease resistance of PrP^Sc significantly when used at concentrations between 15 mM and 20 mM.

- The compound demonstrated no toxicity at clinically relevant concentrations but showed increased cytotoxicity above 20 mM.

- The mechanism involved the alteration of PrP^Sc structure at the cell membrane level, enhancing the potential for therapeutic applications against prion diseases .

-

Anti-inflammatory Effects

HFIP has been shown to suppress endotoxin-stimulated inflammatory mediator secretion in vitro. In a murine model of septic peritonitis, HFIP improved survival rates, suggesting its potential as an anti-inflammatory agent . -

Protein Denaturation

The strong protein-denaturing activity of HFIP allows it to dissolve peptide aggregates such as amyloid β (Aβ) peptides. This property is particularly advantageous in studying protein misfolding disorders .

Comparative Analysis

| Property | This compound |

|---|---|

| Molecular Weight | 259.15 g/mol |

| Melting Point | 147–152 °C |

| α-Helix Induction | Yes |

| Toxicity at Therapeutic Dose | Low (<20 mM) |

| Potential Applications | Prion disease therapy, anti-inflammatory agent |

Propriétés

IUPAC Name |

2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEJXCIGVMTMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992926 | |

| Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-92-9 | |

| Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.